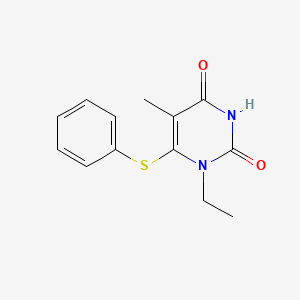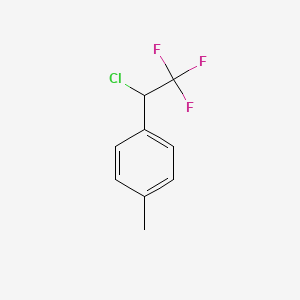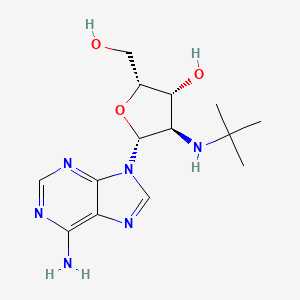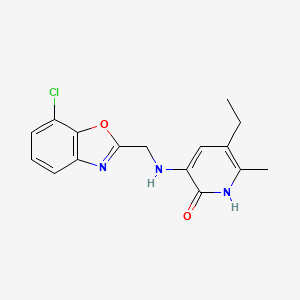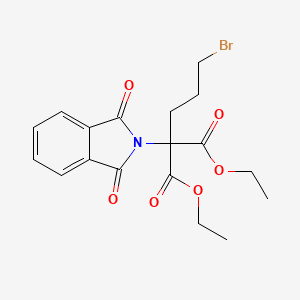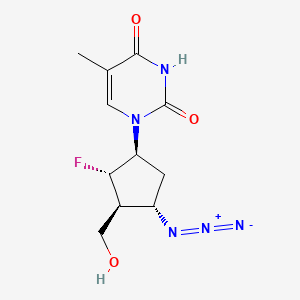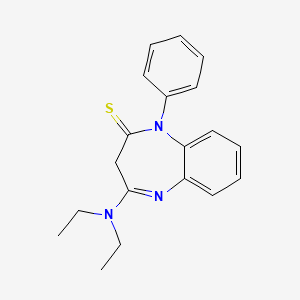
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a thione moiety. Benzodiazepines are well-known for their diverse pharmacological properties, including sedative, anxiolytic, and muscle relaxant effects. the specific properties and applications of this compound make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with diethylamine, followed by cyclization and thionation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.
Major Products
科学的研究の応用
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new anxiolytic and sedative drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and anxiolytic effects. Additionally, the thione group may interact with various enzymes and proteins, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- 4-(Diethylamino)pyridine
Uniqueness
4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other benzodiazepines, the presence of the thione group allows for additional interactions with biological targets, potentially leading to novel therapeutic applications.
特性
CAS番号 |
77615-71-5 |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC名 |
4-(diethylamino)-1-phenyl-3H-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C19H21N3S/c1-3-21(4-2)18-14-19(23)22(15-10-6-5-7-11-15)17-13-9-8-12-16(17)20-18/h5-13H,3-4,14H2,1-2H3 |
InChIキー |
NLUOYPTZJQQODV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=CC=CC=C2N(C(=S)C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)

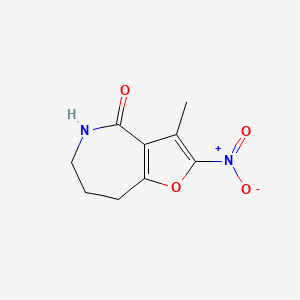
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
